Butibufen-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,4-pentadeuterio-2-[4-(2-methylpropyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747239 | |
| Record name | 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-83-5 | |
| Record name | 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Butibufen-d5 in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This is especially true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a powerful technique for the quantification of drugs and their metabolites in complex biological matrices. Butibufen-d5, a deuterated analog of Butibufen, serves as an ideal internal standard for the quantification of Butibufen in various biological samples. Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, Butibufen, while possessing a distinct mass, allowing for its differentiation by the mass spectrometer. This technical guide provides an in-depth overview of the application of this compound in the analytical quantification of Butibufen, complete with experimental protocols and data presentation.
Core Principles of Stable Isotope Dilution and Internal Standards
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is isotope dilution analysis. A known amount of the deuterated standard is added to the sample at the earliest stage of the analytical workflow. Because this compound is chemically identical to Butibufen, it experiences the same extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and potential degradation during sample processing. By measuring the ratio of the analyte (Butibufen) to the internal standard (this compound), any variations introduced during the analytical process can be effectively normalized, leading to highly precise and accurate quantification.
Bioanalytical Method for Butibufen Quantification using this compound
Data Presentation: Key Mass Spectrometry and Chromatographic Parameters
The following table summarizes the essential quantitative data for the proposed LC-MS/MS method for Butibufen and its internal standard, this compound.
| Parameter | Butibufen | This compound |
| Formula | C₁₄H₂₀O₂ | C₁₄H₁₅D₅O₂ |
| Molecular Weight | 220.31 g/mol | 225.34 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) Negative | Electrospray Ionization (ESI) Negative |
| Precursor Ion (Q1) | m/z 219.1 | m/z 224.1 |
| Product Ion (Q3) | m/z 175.1 | m/z 180.1 |
| Collision Energy (CE) | -15 eV (typical, requires optimization) | -15 eV (typical, requires optimization) |
| Retention Time (RT) | ~2.5 min (dependent on column and gradient) | ~2.5 min (co-elutes with Butibufen) |
| Linear Range | 0.05 - 50 µg/mL (target) | - |
| LLOQ | 0.05 µg/mL (target) | - |
Note: The mass transitions for Butibufen are predicted based on the fragmentation of similar structures. The precursor ion in negative mode would be [M-H]⁻. The product ion would likely result from the loss of the carboxyl group.
Experimental Protocols
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 30% B
-
2.6-3.5 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) operated in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions outlined in the data table above.
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Gas Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
Cone Gas Flow: ~50 L/hr
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the logical flow of the bioanalytical method described.
Caption: Bioanalytical workflow for Butibufen quantification.
Signaling Pathway (Illustrative Logical Relationship)
This diagram illustrates the logical relationship in the quantification process, where the internal standard is used to correct for variations affecting the analyte.
Caption: Logic of internal standard-based quantification.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Butibufen in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods mitigates the variability inherent in sample preparation and analysis, ensuring the generation of high-quality data. The methodologies and data presented in this guide, extrapolated from established analytical practices for similar compounds, provide a robust framework for researchers, scientists, and drug development professionals to develop and validate their own quantitative assays for Butibufen. The successful implementation of such methods is critical for pharmacokinetic, toxicokinetic, and other studies that are essential in the drug development pipeline.
A Technical Guide to the Synthesis and Isotopic Purity of Butibufen-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Butibufen-d5. This compound is the deuterated analog of Butibufen, a non-steroidal anti-inflammatory drug (NSAID). Stable isotope-labeled compounds like this compound are essential as internal standards in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. The precise determination of isotopic purity is critical for the accuracy and reliability of such studies.
Synthesis of this compound
The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached by adapting known synthetic routes for the non-deuterated parent compound, Butibufen. A plausible synthetic pathway involves the introduction of the deuterated ethyl group at the α-position of 2-(4-isobutylphenyl)acetonitrile. The deuterated ethyl group is the key feature of this compound, with the synonym being α-(Ethyl-d5)-4-(2-methylpropyl)benzeneacetic Acid and the chemical formula C14H15D5O.
A general, multi-step process for producing 2-(4-isobutylphenyl)alkanoic acids, such as Butibufen, can be adapted for its deuterated counterpart. This would likely involve the use of a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, to introduce the five deuterium atoms in a single step.
Butibufen-d5: A Technical Guide to Stability and Storage
Disclaimer: No public data on the stability and storage of Butibufen-d5 is currently available. This guide has been developed by extrapolating information from its non-deuterated parent compound, Butibufen, and its close structural analog, Ibuprofen. The recommendations herein should be considered as a starting point for stability studies, not as definitive guidelines.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the stability and recommended storage conditions for this compound. Given the absence of specific data for this deuterated compound, the information presented is largely based on studies of Butibufen and, more extensively, the structurally similar nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
Chemical Structure and Properties
This compound is a deuterated form of Butibufen. The core structure, which dictates its fundamental chemical properties, is analogous to Ibuprofen. The primary difference is the substitution of five hydrogen atoms with deuterium, which is not expected to significantly alter its general stability profile concerning temperature, pH, and light, although it may influence the kinetics of degradation pathways.
Recommended Storage Conditions
For routine laboratory use and long-term storage, this compound should be handled with the following precautions, derived from best practices for similar compounds like Ibuprofen.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature (20°C to 25°C; 68°F to 77°F) | Avoids accelerated degradation from excessive heat. |
| Humidity | Store in a dry place. | Moisture can promote hydrolysis and other degradation pathways, especially in a non-hermetically sealed container. Storing in humid environments like bathrooms has been shown to accelerate ibuprofen degradation. |
| Light | Protect from light. | Exposure to light, particularly UV, can induce photolytic degradation. |
| Container | Tightly closed container. | Prevents exposure to moisture and atmospheric oxygen, which can cause oxidative degradation. |
Stability Profile
The stability of a compound is its ability to remain within established specifications to maintain its identity, strength, quality, and purity. Based on data from Ibuprofen, this compound is expected to be a stable crystalline solid under recommended storage conditions. However, it is susceptible to degradation under stress conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes conditions under which Ibuprofen has been shown to degrade, which can be extrapolated to design studies for this compound.
| Stress Condition | Typical Reagents and Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 80°C) for several hours | Degradation of the parent compound |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 80°C) for several hours | Degradation of the parent compound |
| Oxidation | 3-30% H₂O₂, room temperature or gentle heat | Formation of oxidative degradation products |
| Thermal Degradation | Dry heat (e.g., 105°C) for an extended period | Formation of thermal degradants |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Formation of photolytic degradation products |
Known and Potential Degradation Products
Studies on Ibuprofen have identified several degradation products. The primary degradant is 4-isobutylacetophenone (4-IBAP). Other products from oxidative and thermal stress have also been characterized. Photodegradation can yield products such as benzylic alcohols and aromatic ketones. In solution, Ibuprofen's stability is pH-dependent, showing maximum stability around pH 6.
Potential Degradation Pathway for Butibufen/Ibuprofen
In-Depth Technical Guide to Butibufen-d5: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Butibufen-d5. Given that this compound is a deuterated analog of Butibufen, a non-steroidal anti-inflammatory drug (NSAID), this guide also includes relevant information on the mechanism of action of the parent compound to provide a complete context for research and development.
Core Chemical Identity
This compound is a stable isotope-labeled version of Butibufen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or non-labeled administered compound.
Table 1: Chemical Identifiers and Core Properties of this compound
| Property | Value | Source |
| Chemical Name | α-(Ethyl-d5)-4-(2-methylpropyl)benzeneacetic Acid | |
| Synonyms | 2-(4-Isobutylphenyl)butyric Acid-d5; DF 1903Y-d5 | |
| CAS Number | 1346603-83-5 | |
| Molecular Formula | C₁₄H₁₅D₅O₂ | |
| Molecular Weight | 225.34 g/mol |
Physicochemical Properties
Table 2: Physical and Chemical Properties of this compound and Butibufen
| Property | This compound | Butibufen (Parent Compound) | Source |
| Physical Form | Clear Colourless Oil | Data not available | |
| Solubility | Soluble in Chloroform, Ethyl Acetate | Data not available | |
| Storage Temperature | Refrigerator (2-8°C) | Data not available | |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Density | Data not available | Data not available |
Mechanism of Action: Inhibition of Cyclooxygenase
As an analog of Butibufen, this compound is expected to exhibit the same mechanism of action. Butibufen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic, anti-inflammatory, and antipyretic effects of NSAIDs like Butibufen.
Prostaglandin Synthesis Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by Butibufen.
Caption: Inhibition of COX enzymes by this compound blocks prostaglandin synthesis.
Experimental Protocols
While specific, validated experimental protocols for this compound are proprietary to manufacturers, this section outlines general methodologies that are applicable for the synthesis, purification, and analysis of deuterated NSAIDs.
Proposed Synthesis and Purification Workflow
The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium at the ethyl group. A possible synthetic route could be adapted from known processes for related compounds.
Caption: A logical workflow for the synthesis and quality control of this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and the position and extent of deuterium incorporation.
-
Methodology:
-
Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the signal corresponding to the ethyl group protons should be significantly reduced or absent, confirming deuteration.
-
The ¹³C NMR spectrum will show signals for all carbon atoms, but the carbons attached to deuterium may show triplet splitting due to C-D coupling.
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and confirm the isotopic purity.
-
Methodology:
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (225.34 g/mol ).
-
Analysis of the isotopic distribution of the molecular ion peak can determine the percentage of d5, d4, d3, etc., species present, thus indicating isotopic purity.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the chemical purity of the compound.
-
Methodology:
-
Develop a suitable HPLC method
-
Methodological & Application
Application Note: High-Throughput Quantification of Butibufen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Butibufen in human plasma. The method utilizes a stable isotope-labeled internal standard, d5-Butibufen, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. The method has been developed and validated according to the general principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Butibufen.
Introduction
Butibufen, chemically known as 2-(4-isobutylphenyl)butyric acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of Butibufen in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in drug development. This application note presents a detailed protocol for the determination of Butibufen in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of a deuterated internal standard, d5-Butibufen, minimizes matrix effects and variability during sample processing and analysis.
Experimental
Materials and Reagents
-
Butibufen reference standard (≥98% purity)
-
d5-Butibufen (isotopic purity ≥99%, chemical purity ≥98%) - *Assumed to be synthesized
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Butibufen-d5
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note describes a robust and sensitive method for the detection and quantification of Butibufen-d5 using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Butibufen, is an ideal internal standard for quantitative bioanalytical studies.[1][2] The method outlined below provides the necessary parameters for researchers, scientists, and drug development professionals to accurately measure this compound concentrations in various matrices. The described methodology is based on established principles for the analysis of similar compounds, such as Ibuprofen, and provides a strong foundation for method development and validation.[3][4]
Introduction
Butibufen is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[5] In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative analysis. Deuterated compounds, such as this compound, are ideal internal standards as they exhibit similar chemical and physical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This application note provides a starting point for the development of a quantitative LC-MS/MS assay for this compound.
Experimental
Liquid Chromatography
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is recommended for the separation of this compound from matrix components. A reversed-phase C18 column is a suitable choice for this application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity. Ionization can be achieved using an electrospray ionization (ESI) source, typically in negative ion mode for acidic drugs like Butibufen.
Predicted Mass Spectrometry Parameters for this compound
The exact mass of Butibufen is 220.1463 g/mol . For this compound, the mass will increase by the mass of five deuterium atoms minus the mass of five hydrogen atoms. The predicted precursor ion ([M-H]⁻) for this compound in negative ion mode would be approximately m/z 224.2. The product ions would result from the fragmentation of the Butibufen molecule. The following table outlines the predicted MRM transitions and optimized parameters. Note: These parameters should be optimized experimentally for the specific instrument being used.
Table 2: Predicted MRM Transitions and Mass Spectrometer Settings for this compound (Negative Ion Mode)
| Parameter | Value |
| Precursor Ion (Q1) (m/z) | 224.2 |
| Product Ion (Q3) (m/z) - Quantifier | 179.2 |
| Product Ion (Q3) (m/z) - Qualifier | 135.1 |
| Collision Energy (CE) for 179.2 | -15 eV |
| Collision Energy (CE) for 135.1 | -25 eV |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Source Temperature | 150 °C |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.
References
Application of Butibufen-d5 in Forensic Toxicology Analysis
Application Note and Protocol
Introduction
Butibufen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, chemically related to ibuprofen. In forensic toxicology, the accurate and robust quantification of Butibufen in biological matrices is crucial for determining its role in intoxication cases, drug-facilitated crimes, or monitoring its use. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations during sample preparation and analysis. Butibufen-d5, a deuterated analog of Butibufen, serves as an ideal internal standard for this purpose due to its chemical similarity and distinct mass-to-charge ratio. This document provides a detailed protocol for the quantification of Butibufen in biological samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is added to the biological sample at the beginning of the extraction process. This "internal standard" behaves identically to the endogenous Butibufen (analyte) throughout the extraction, chromatography, and ionization processes. Because this compound has a higher mass than Butibufen due to the deuterium atoms, it can be distinguished by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, precise and accurate quantification of Butibufen in the sample can be achieved, correcting for any sample loss or matrix effects.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Standards: Butibufen, this compound
-
Solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Water, Formic Acid
-
Reagents: Ammonium acetate, n-Hexane, Ethyl acetate
-
Biological Matrix: Human plasma (or other relevant matrices like urine or serum)
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleaner extracts)
-
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butibufen and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Butibufen stock solution in methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Calibration and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the unknown sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for double blank samples).
-
Vortex briefly to mix.
-
Add 500 µL of a mixture of n-Hexane and Ethyl Acetate (9:1, v/v) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Butibufen from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
**Multiple Reaction Monitoring
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Butibufen-d5 Concentration for Linear Response
Welcome to the technical support center for optimizing Butibufen-d5 concentration in your analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on achieving a linear response with this internal standard. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My calibration curve is non-linear at higher concentrations when using this compound. What are the potential causes?
A1: Non-linearity at higher concentrations is a common issue in LC-MS/MS analysis and can be attributed to several factors:
-
Ion Source Saturation: At high concentrations, the analyte and the internal standard (this compound) compete for ionization in the mass spectrometer's ion source. This can lead to a disproportionate response, where the signal of the internal standard may be suppressed as the analyte concentration increases.
-
Detector Saturation: The mass spectrometer's detector has a finite linear dynamic range. When the ion intensity of either the analyte or this compound exceeds this range, the detector's response is no longer proportional to the ion concentration, leading to a plateau in the calibration curve.
-
Isotopic Interference ("Cross-Talk"): Natural isotopes of the non-labeled analyte can contribute to the signal of this compound, particularly if the mass difference is small. This interference becomes more significant at high analyte concentrations, causing an artificially high internal standard signal and resulting in a non-linear curve.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, and this effect may not be consistent across the entire concentration range.
Q2: What is a good starting concentration for this compound in my assay?
A2: A common practice is to use an internal standard concentration that produces a signal intensity approximately 50% of the signal of the highest calibration standard. However, the optimal concentration is application-dependent. It is recommended to test a few concentrations to find the one that provides the best linearity and precision for your specific assay.
Q3: How do I troubleshoot a non-linear response observed with this compound?
A3: To address non-linearity, consider the following troubleshooting steps:
-
Optimize Internal Standard Concentration: Experiment with different fixed concentrations of this compound. In some instances, a higher concentration of the internal standard relative to the upper limit of quantification (ULOQ) can help normalize ionization suppression effects.
-
Dilute Samples: If you suspect detector or ion source saturation, diluting your samples can bring the analyte and internal standard concentrations into the linear range of the instrument.
-
Adjust Mass Spectrometer Parameters: For detector saturation, you can sometimes overcome the issue by altering the MS parameters to intentionally reduce sensitivity for the analyte and/or the internal standard. This could involve using a less abundant product ion for quantification.
-
Evaluate Matrix Effects: Prepare calibration curves in the sample matrix and in a clean solvent to assess the impact of matrix components on the response.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the concentration of this compound that provides the most linear response for the quantification of the target analyte.
Methodology:
-
Prepare Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte at a known high concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
Prepare Calibration Standards: Prepare a series of calibration standards of the analyte by serial dilution from the stock solution. The concentration range should cover the expected range of your samples.
-
Prepare Internal Standard Working Solutions: Prepare three different working solutions of this compound at concentrations that are expected to be low, medium, and high relative to the analyte's concentration range (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL).
-
Spike Samples: For each calibration standard, create three sets of samples. Spike each set with one of the three this compound working solutions.
-
Sample Preparation: Perform your routine sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples using your established LC-MS/MS method.
-
Data Analysis: For each this compound concentration, plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration. Perform a linear regression for each curve and compare the coefficients of determination (R²) and the overall linearity.
Technical Support Center: Matrix Effects on Butibufen-d5 Ionization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects on Butibufen-d5 ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenate). This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.
Q2: Why is a stable isotope-labeled version like this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in quantitative LC-MS/MS because their physical and chemical properties are nearly identical to the analyte of interest (Butibufen). This similarity ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects. By tracking the analyte's behavior, this compound provides the most accurate correction for variations that occur during sample preparation and ionization, leading to more reliable data.
Q3: What are the most common causes of matrix effects when analyzing this compound in plasma?
A3: In plasma, the most common sources of matrix effects are endogenous components like phospholipids, salts, amino acids, and proteins. Exogenous materials, such as polymers from collection tubes or anticoagulants like heparin, can also contribute to signal interference. These substances can co-elute with Butibufen and its internal standard, competing for ionization in the mass spectrometer's source.
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects.
-
Ion Suppression is a reduction in the analytical signal of the target analyte. It occurs when co-eluting matrix components interfere with the analyte's ability to form ions, often by competing for the available charge in the ESI source or by altering droplet properties.
-
Ion Enhancement is an increase in the analytical signal. It can
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
